(5-Cyclopropylfuran-2-yl)boronic acid
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Overview
Description
(5-Cyclopropylfuran-2-yl)boronic acid is an organoboron compound with the molecular formula C7H9BO3. It is characterized by a furan ring substituted with a cyclopropyl group at the 5-position and a boronic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylfuran-2-yl)boronic acid typically involves the reaction of a cyclopropyl-substituted furan derivative with a boron-containing reagent. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Cyclopropylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
(5-Cyclopropylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyclopropylfuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a Lewis acid, facilitating various reactions through its ability to form stable complexes with nucleophiles and electrophiles .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a cyclopropyl-furan moiety.
2-Furylboronic Acid: Similar but lacks the cyclopropyl group.
Cyclopropylboronic Acid: Similar but lacks the furan ring.
Uniqueness: (5-Cyclopropylfuran-2-yl)boronic acid is unique due to the presence of both a cyclopropyl group and a furan ring, which imparts distinct reactivity and properties compared to other boronic acids. This combination allows for specific interactions and applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C7H9BO3 |
---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(5-cyclopropylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)7-4-3-6(11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI Key |
OPHHHIWDEPFFHP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2CC2)(O)O |
Origin of Product |
United States |
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